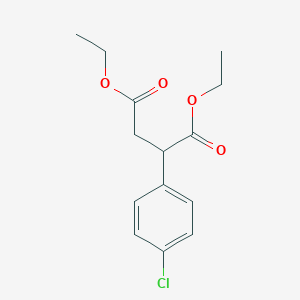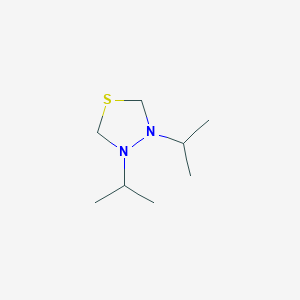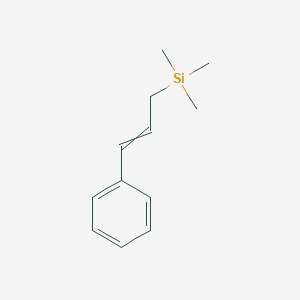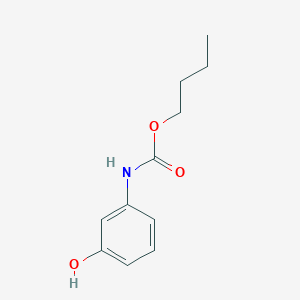
Diethyl 2-(4-chlorophenyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(4-chlorophenyl)butanedioate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used NSAIDs worldwide.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the production of prostaglandins, Diethyl 2-(4-chlorophenyl)butanedioate reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that are involved in inflammation. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of cartilage and other connective tissues. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also limitations to its use. Diclofenac has been shown to have variable effects in different cell types and experimental systems, and its effects may be influenced by factors such as dose, duration of treatment, and route of administration.
Zukünftige Richtungen
There are several areas of future research that could be pursued with respect to Diethyl 2-(4-chlorophenyl)butanedioate. One area of interest is the development of new formulations of Diethyl 2-(4-chlorophenyl)butanedioate that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the potential use of Diethyl 2-(4-chlorophenyl)butanedioate in the treatment of neurological disorders, such as Alzheimer's disease. Finally, there is a need for further research to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of Diethyl 2-(4-chlorophenyl)butanedioate.
Synthesemethoden
The synthesis of Diethyl 2-(4-chlorophenyl)butanedioate involves the reaction of 2-(4-chlorophenyl)acetic acid with thionyl chloride to form 2-(4-chlorophenyl)acetyl chloride. This intermediate is then reacted with diethyl malonate in the presence of a base to form diethyl 2-(4-chlorophenyl)butanedioate.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
108005-48-7 |
|---|---|
Produktname |
Diethyl 2-(4-chlorophenyl)butanedioate |
Molekularformel |
C14H17ClO4 |
Molekulargewicht |
284.73 g/mol |
IUPAC-Name |
diethyl 2-(4-chlorophenyl)butanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
OKFRLPHKPXFFBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)









